3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one
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Overview
Description
3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one is a heterocyclic compound that features a unique structure combining an imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Vilsmeier formylation of the imidazo[2,1-b][1,3]thiazole scaffold, followed by cyclocondensation reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in polar solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-propenoic acid
- Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
3-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one is unique due to its combination of the imidazo[2,1-b][1,3]thiazole ring with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14ClN3OS |
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Molecular Weight |
295.79 g/mol |
IUPAC Name |
3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H14ClN3OS/c14-12-10(17-8-9-19-13(17)15-12)4-5-11(18)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
YSWSFNHWKWIJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=C(N=C3N2C=CS3)Cl |
Origin of Product |
United States |
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